CB1 Receptor Binding Affinity: Virodhamine vs. Noladin Ether and 2-AG in Human Neocortex
Virodhamine exhibits moderate affinity for human neocortical CB1 receptors, with a Ki of 1740 nM in competition binding assays using [3H]-CP55.940. In the presence of a protease inhibitor to enhance stability, its affinity improves to 912 nM [1]. In the same assay system, noladin ether shows substantially higher affinity (Ki 98 nM), while 2-AG lacks meaningful affinity (Ki > 10 μM) [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1740 nM (without protease inhibitor); 912 nM (with protease inhibitor) |
| Comparator Or Baseline | Noladin ether: 98 nM; 2-AG: >10 μM |
| Quantified Difference | Virodhamine Ki is ~17.8-fold higher than noladin ether without protease inhibitor; ~9.3-fold higher with protease inhibitor; at least 5.7-fold lower than 2-AG |
| Conditions | [3H]-CP55.940 competition binding in human neocortical synaptosomes |
Why This Matters
This quantitative affinity profile ensures researchers can select virodhamine when a moderate-affinity CB1 ligand is required, avoiding the high-affinity binding of noladin ether or the negligible binding of 2-AG.
- [1] Steffens M, Zentner J, Honegger J, Feuerstein TJ. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor. Biochem Pharmacol. 2005;69(1):169-178. doi:10.1016/j.bcp.2004.08.033 View Source
- [2] Steffens M, Zentner J, Honegger J, Feuerstein TJ. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor. Biochem Pharmacol. 2005;69(1):169-178. doi:10.1016/j.bcp.2004.08.033 View Source
